molecular formula C11H7BrO B8238473 6-Bromo-5H-benzo[7]annulen-5-one

6-Bromo-5H-benzo[7]annulen-5-one

Cat. No.: B8238473
M. Wt: 235.08 g/mol
InChI Key: HOQQWBNNCXRXQW-UHFFFAOYSA-N
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Description

6-Bromo-5H-benzo[7]annulen-5-one (CAS 22360-00-5) is a versatile benzotropone derivative valued as a key building block in organic and medicinal chemistry research . Its structure, featuring a bromine substituent on a fused aromatic and seven-membered ring system, makes it a valuable intermediate for synthesizing more complex molecules . This compound is particularly significant in the exploration of new chemical reactions and pathways . In pharmaceutical research, derivatives of the benzo[7]annulene core are extensively investigated as potent inhibitors of tubulin polymerization, a mechanism that disrupts cell division and is a promising target for cancer therapy . Such inhibitors can function as dual-acting agents, exhibiting both highly cytotoxic effects against human cancer cell lines and vascular disrupting activity that damages tumor blood vessels . Furthermore, the unique electronic properties of this and related structures make them candidates for application in material science, including the development of organic semiconductors and other advanced materials . The product is supplied with a purity of 95% and must be stored at 2-8°C . Please note: This product is for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-bromobenzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO/c12-10-7-3-5-8-4-1-2-6-9(8)11(10)13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQQWBNNCXRXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C(C2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5H-benzo7annulen-5-one typically involves the bromination of benzo7annulene derivatives. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for 6-Bromo-5H-benzo7annulen-5-one are not extensively documented, large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoannulene derivatives can be formed.

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols and alkanes.

Scientific Research Applications

Chemistry

6-Bromo-5H-benzo annulen-5-one serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Research has indicated that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Activities: Investigations into its effects on cancer cell lines have shown promising results.

Medicine

In medicinal chemistry, 6-Bromo-5H-benzo annulen-5-one is being explored as a potential pharmaceutical intermediate . Its ability to interact with biological targets positions it as a candidate for drug development aimed at treating various diseases.

Industry

The compound is utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals. Its unique properties can enhance material performance in various applications.

Anticancer Activity

A study evaluated the anticancer effects of 6-Bromo-5H-benzo annulen-5-one against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
6-Bromo-5H-benzo annulen-5-oneMCF-7 (breast)15Induction of apoptosis
6-Bromo-5H-benzo annulen-5-oneHeLa (cervical)12Inhibition of cell proliferation

These findings indicate that the compound can significantly inhibit cancer cell growth by modulating apoptosis-related pathways.

Neuroprotective Effects

Research has also suggested that derivatives of this compound may exhibit neuroprotective effects , potentially protecting neuronal cells from oxidative stress-induced damage. This protective effect is attributed to its ability to modulate inflammation-related signaling pathways.

Mechanism of Action

The mechanism of action of 6-Bromo-5H-benzo7annulen-5-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atom and conjugated ring system play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Physicochemical Properties
Property 6-Bromo-5H-benzo[7]annulen-5-one 2-Bromo-6,7,8,9-tetrahydro Derivative 5H-Dibenzo[a,d][7]annulen-5-one
Melting Point Not reported 97–100°C 120–122°C
¹H-NMR (CDCl₃) δ 7.11–7.57 (aromatic H) δ 2.38–3.93 (aliphatic H) δ 7.20–7.80 (aromatic H)
IR (ν, cm⁻¹) 1719 (C=O) 1715 (C=O) 1700 (C=O)
MS (m/z) 312/314 (M⁺•) 267/269 (M⁺•) 198 (M⁺•)

Key Observations :

  • Bromine substitution at the 6-position enhances electrophilicity compared to 2- or 3-bromo isomers, favoring nucleophilic aromatic substitution .
  • Tetrahydro derivatives exhibit reduced conjugation , shifting UV-Vis absorption maxima by ~20 nm .
Stability and Handling
  • This compound requires storage under inert atmosphere to prevent ketone oxidation .
  • In contrast, tetrahydro derivatives (e.g., 2-bromo) are more stable at room temperature but sensitive to moisture .

Biological Activity

6-Bromo-5H-benzo annulen-5-one is a polycyclic aromatic compound characterized by its unique structural features, including a bromine atom that significantly influences its chemical reactivity and biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that 6-Bromo-5H-benzo annulen-5-one exhibits significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that 6-Bromo-5H-benzo annulen-5-one may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and pathways related to cell proliferation and survival.

The biological activity of 6-Bromo-5H-benzo annulen-5-one is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The bromine atom enhances its binding affinity, allowing it to act as an inhibitor of specific enzymes, thereby blocking their activity. This interaction is crucial for its antimicrobial and anticancer effects.

Case Studies

  • Antimicrobial Activity Study : A study conducted on the efficacy of 6-Bromo-5H-benzo annulen-5-one against Gram-positive and Gram-negative bacteria demonstrated a notable reduction in bacterial growth at varying concentrations. The Minimum Inhibitory Concentration (MIC) values were determined to be promising, indicating the potential for further development into therapeutic agents.
  • Anticancer Efficacy : In vitro assays revealed that 6-Bromo-5H-benzo annulen-5-one could significantly reduce the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer drug candidate.

Comparative Analysis

The biological activity of 6-Bromo-5H-benzo annulen-5-one can be compared with similar compounds to understand its unique properties better:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
6-Bromo-5H-benzo annulen-5-oneHighModerateEnzyme inhibition, apoptosis induction
Hydroxy analogModerateLowLess effective enzyme interaction
Methoxy analogLowLowReduced binding affinity
Chloro analogModerateModerateSimilar mechanism but less potent

Q & A

Q. What are the optimized synthetic routes for preparing 6-Bromo-5H-benzo[7]annulen-5-one with high purity?

  • Methodological Answer : The synthesis typically involves bromination of the parent annulenone scaffold. Key steps include:
  • Bromination : Use electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions) to introduce the bromine atom at the 6-position.
  • Annulation : Cyclization via Friedel-Crafts acylation or transition metal-catalyzed cross-coupling to form the benzo[7]annulenone core.
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., using ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in the aromatic region. Compare with DFT-calculated chemical shifts for validation .
  • IR Spectroscopy : Confirm the ketone (C=O stretch ~1700 cm⁻¹) and C-Br bond (~600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Use ESI or EI modes to verify the molecular ion ([M+H]⁺) and isotopic pattern (Br’s 1:1 ratio) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer :
  • Standardize reaction parameters (temperature, solvent, stoichiometry) using Schlenk-line techniques for moisture-sensitive steps.
  • Document batch-specific variations (e.g., impurity profiles via GC-MS) and cross-validate with independent labs.
  • Reference protocols from analogous brominated annulenes (e.g., methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate synthesis ).

Advanced Research Questions

Q. What strategies address discrepancies in reported NMR data for this compound?

  • Methodological Answer :
  • Variable Analysis : Investigate solvent effects (DMSO vs. CDCl₃) and concentration-dependent aggregation using DOSY NMR.
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction to confirm substituent positioning and ring conformation .
  • Dynamic Effects : Use VT-NMR (variable temperature) to detect conformational flexibility impacting signal splitting .

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and regioselectivity in Diels-Alder reactions.
  • MD Simulations : Model solvent interactions (e.g., THF vs. DCM) to predict reaction kinetics. Validate with experimental yields .

Q. What role does this compound play in synthesizing bioactive molecules?

  • Methodological Answer :
  • Pharmaceutical Intermediates : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the bromine site, creating analogs for kinase inhibitors or antimicrobial agents.
  • Mechanistic Studies : Track intermediates via in-situ IR or LC-MS to optimize catalytic systems (e.g., Pd(PPh₃)₄ with SPhos ligands) .

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